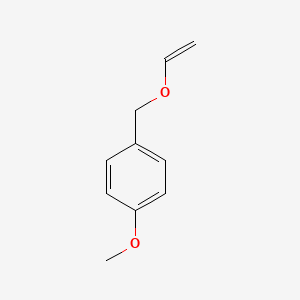
4-Methoxybenzylvinyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxybenzylvinyl ether is an organic compound characterized by the presence of a vinyl ether functional group attached to a 4-methoxybenzyl group
Applications De Recherche Scientifique
4-Methoxybenzylvinyl ether has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
Target of Action
Ethers in general are known to undergo reactions involving the cleavage of the c–o bond when exposed to strong acids .
Mode of Action
The mode of action of 4-Methoxybenzylvinyl ether involves the cleavage of the C–O bond, a common reaction for ethers. During this process, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism . The specific pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .
Biochemical Pathways
The cleavage of the c–o bond in ethers can lead to various downstream effects depending on the resulting products and their interactions with other molecules in the system .
Result of Action
The cleavage of the c–o bond in ethers can lead to the formation of various products, which can have different effects depending on their nature and the context in which they are produced .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of strong acids can trigger the cleavage of the C–O bond . Other factors, such as temperature, pH, and the presence of other chemicals, could also potentially influence the action of the compound.
Safety and Hazards
Orientations Futures
Crown ether-based porous organic polymers, which combine supramolecular hosts with traditional polymer, have attracted extensive attention due to their excellent performance. They have created a new field for supramolecular chemistry and material science. These polymers have promising applications in pollutant adsorption, including selective adsorption of metal ions in water and removal of organic pollutants .
Analyse Biochimique
Biochemical Properties
Ethers like 4-Methoxybenzylvinyl ether are known to undergo cleavage of the C–O bond when exposed to strong acids . This property could potentially influence its interactions with enzymes, proteins, and other biomolecules.
Molecular Mechanism
Ethers like this compound can undergo a [1,3] O → C rearrangement in the presence of gold (I) catalyst . This rearrangement could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Transport and Distribution
Ethers like this compound are known to have low reactivity, which can influence their transport and distribution .
Subcellular Localization
The subcellular localization of metabolic pathways can provide insights into the roles of their associated compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methoxybenzylvinyl ether can be synthesized through the reaction of 4-methoxybenzyl alcohol with vinyl ethers under basic conditions. One common method involves the use of potassium tert-butoxide in dimethyl sulfoxide (DMSO) as a base, which facilitates the formation of the vinyl ether linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of gold(I) catalysts has been explored for the efficient synthesis of related compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxybenzylvinyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the vinyl ether group to an alkane.
Substitution: The vinyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond, leading to the formation of alcohols and alkyl halides
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of alcohols and alkyl halides.
Comparaison Avec Des Composés Similaires
Benzylvinyl ether: Similar structure but lacks the methoxy group.
4-Methoxybenzyl alcohol: Similar structure but lacks the vinyl ether group.
Vinyl ethers: General class of compounds with similar reactivity.
Uniqueness: 4-Methoxybenzylvinyl ether is unique due to the presence of both the methoxy group and the vinyl ether functional group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
IUPAC Name |
1-(ethenoxymethyl)-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-12-8-9-4-6-10(11-2)7-5-9/h3-7H,1,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQWIHNRTBXDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-methyl-4-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2614245.png)

![N-[(3-methylthiophen-2-yl)methyl]oxan-4-amine](/img/structure/B2614250.png)
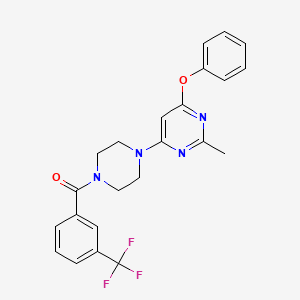
![6-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B2614253.png)
![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2614254.png)

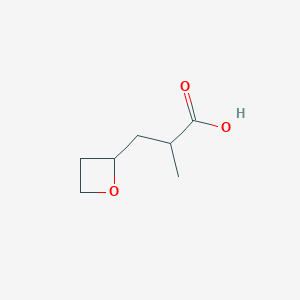
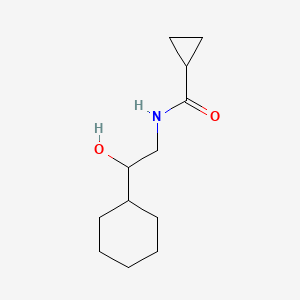
![3-{1-[6-(ethylamino)pyrimidin-4-yl]piperidin-4-yl}propanoic acid](/img/structure/B2614260.png)
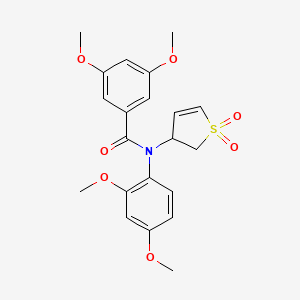

![N1-(pyridin-3-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2614266.png)
